Phenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobials: Broad-Spectrum Fighters against Pathogens

Phenazine and its derivatives exhibit potent antimicrobial activities, making them promising candidates for developing new antibiotics. These molecules possess broad-spectrum activity, targeting bacteria, fungi, and even parasites []. Their effectiveness is attributed to their ability to disrupt microbial membranes and generate reactive oxygen species (ROS) that damage cellular components.

Current research is actively exploring the potential of phenazines to combat antibiotic-resistant pathogens. They offer a promising alternative to conventional antibiotics, and studies are underway to optimize their activity and delivery mechanisms [].

Biocontrol Agents: Protecting Plants from Fungal Threats

Phenazine-producing bacteria, particularly those belonging to the Pseudomonas genus, play a crucial role in plant-microbe interactions. These bacteria naturally synthesize phenazines that suppress the growth of fungal pathogens in the soil []. This biocontrol mechanism offers a sustainable and eco-friendly approach to plant disease management.

Researchers are investigating the use of phenazine-producing bacteria as biocontrol agents for various agricultural crops. By harnessing the natural antifungal properties of these bacteria, scientists aim to develop alternative strategies for combating fungal diseases and reducing reliance on chemical fungicides [].

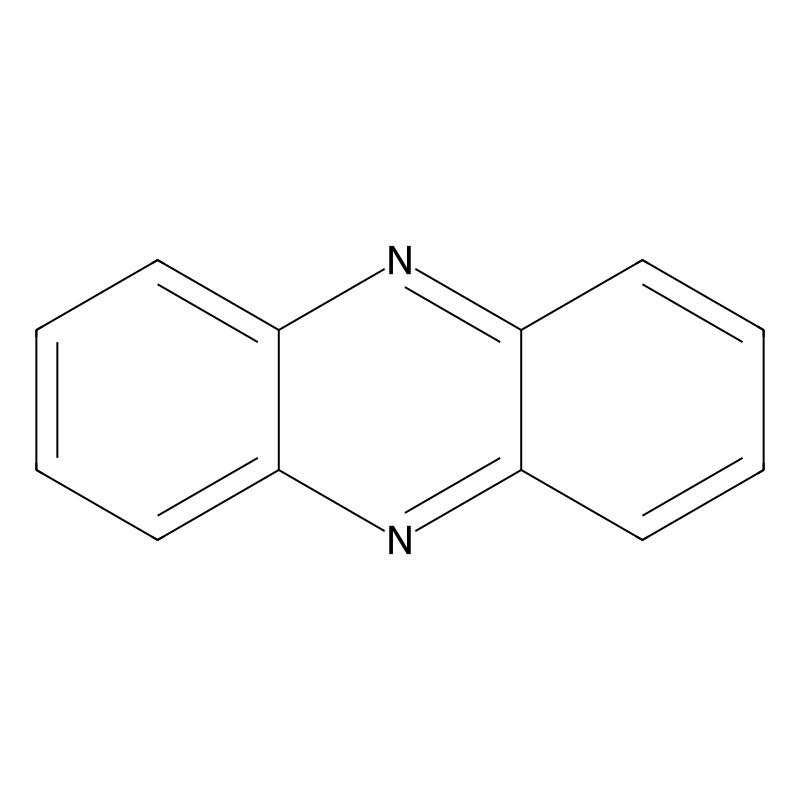

Phenazine is an organic compound with the chemical formula . It is classified as a dibenzo annulated pyrazine and serves as the parent structure for numerous dyestuffs, including toluylene red and safranines. The compound typically crystallizes in yellow needle-like forms and exhibits limited solubility in alcohol but dissolves readily in sulfuric acid, producing a deep-red solution .

In bacteria, phenazines play a crucial role in cell-to-cell communication. They act as electron shuttles, facilitating electron transfer between bacteria, influencing their behavior and interactions. Additionally, some phenazine derivatives exhibit antibiotic properties, potentially aiding bacteria in competing with other microbes [].

- Oxidation: Phenazine can be oxidized to form phenazine derivatives which may possess distinct properties.

- Reduction: Reduced forms of phenazine can act as electron shuttles, modulating the redox state of cells and influencing gene expression related to biofilm formation .

- Reactivity with Metal Oxides: Phenazine antibiotics have been shown to engage in redox reactions with ferric (hydr)oxides, where reduced phenazines can potentially be inhibited by oxygen .

Phenazine and its derivatives exhibit significant biological activities:

- Antimicrobial Properties: Certain phenazine derivatives act as antibiotics against a range of pathogens.

- Signaling Molecules: They play a role in cell signaling, particularly in biofilm formation, by modulating redox states within microbial communities .

- Biosynthesis Pathway: The biosynthesis of phenazine involves the shikimic acid pathway, leading to various biologically active phenazinic alkaloids such as pyocyanin and esmeraldins .

Phenazine can be synthesized through several methods:

- Wohl–Aue Reaction: The classical method involves the reaction of nitrobenzene with aniline.

- Pyrolysis: This method utilizes the barium salt of azobenzoate.

- Oxidation Techniques: Various oxidation methods can convert aniline or dihydrophenazine into phenazine. For instance, oxidation using lead oxide or lead peroxide is common .

Phenazine finds utility in numerous fields:

- Dyes: It serves as a precursor for synthetic dyes due to its vibrant color properties.

- Pharmaceuticals: Its derivatives are explored for use as antimicrobial agents and other therapeutic applications.

- Electronics: Some phenazine compounds are investigated for their potential use in electronic devices due to their conductive properties.

Studies have shown that phenazines interact with various biological systems:

- Electron Transfer Mechanisms: Phenazines facilitate electron transfer processes in microbial fuel cells and bioremediation contexts.

- Inhibition Studies: Research indicates that oxygen competes with ferric ions in redox reactions involving reduced phenazines, affecting their reactivity and biological effectiveness .

Phenazine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features |

|---|---|---|

| Phenothiazine | Thiazine derivative | Known for its antipsychotic properties |

| Acridine | Aromatic amine | Exhibits antitumor activity |

| Quinoline | Heterocyclic compound | Utilized in medicinal chemistry |

| Indole | Aromatic compound | Important in biochemical processes |

Uniqueness of Phenazine

Phenazine stands out due to its dual role as both a dye precursor and an important biological agent. Its ability to modulate redox states makes it particularly valuable in microbial systems compared to other similar compounds.

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Starving Bacteria of Iron: A Potential Strategy to Disperse Bacterial Biofilms

George A Naclerio, Herman O SintimPMID: 33988992 DOI: 10.1021/acs.jmedchem.1c00749

Abstract

Halogenated phenazines (HPs) are potent antimicrobial agents. A newly developed halogenated phenazine, HP-, displays remarkable minimum inhibitory concentration (MIC) of 0.08 μM against methicillin-resistant

, MRSA. HP-

eradicates preformed biofilm via iron starvation, is nontoxic to mammalian cell lines and is efficacious in wound infection models.

The effect of polyhydroxyalkanoates in

Akrm Ghergab, Nisha Mohanan, Grace Saliga, Ann Karen C Brassinga, David Levin, Teresa de KievitPMID: 34057367 DOI: 10.1139/cjm-2020-0497

Abstract

PA23 is a biocontrol agent capable of protecting canola against the fungal pathogen. In addition to producing antifungal compounds, this bacterium synthesizes and accumulates polyhydroxyalkanoate (PHA) polymers as carbon and energy storage compounds. Because the role of PHA in PA23 physiology is currently unknown, we investigated the impact of this polymer on stress resistance, adherence to surfaces, and interaction with the protozoan predator

. Three PHA biosynthesis mutants were created, PA23

, PA23

, and PA23

, which accumulated reduced PHA. Our phenotypic assays revealed that PA23

produced less phenazine (PHZ) compared with the wild type (WT) and the

and

mutants. All three mutants exhibited enhanced sensitivity to UV irradiation, starvation, heat stress, cold stress, and hydrogen peroxide. Moreover, motility, exopolysaccharide production, biofilm formation, and root attachment were increased in strains with reduced PHA levels. Interaction studies with the amoeba

revealed that the WT and the

and

mutants were consumed less than the

mutant, likely due to decreased PHZ production by the latter. Collectively these findings indicate that PHA accumulation enhances PA23 resistance to a number of stresses in vitro, which could improve the environmental fitness of this bacterium in hostile environments.

Evolution of Resistance to Phenazine Antibiotics in

Tongtong Fu, Zhao Cai, Zhuo Yue, Hongfen Yang, Bo Fang, Xinwen Zhang, Zheng Fan, Xiaolei Pan, Fan Yang, Yongxin Jin, Zhihui Cheng, Wuihui Wu, Baolin Sun, Robert W Huigens 3rd, Liang Yang, Fang BaiPMID: 33650853 DOI: 10.1021/acsinfecdis.0c00837

Abstract

In the niches thatand

coinhabit, the later pathogen produces phenazine antibiotics to inhibit the growth of

. Recently, a group of halogenated phenazines (HPs) has been shown to have potent antimicrobial activities against

; however, no HP-resistant mutant has been reported. Here, we demonstrate that

develops HP-resistance via single amino acid change (Arg116Cys) in a transcriptional repressor TetR21. RNA-seq analysis showed that the TetR21

variation caused drastic up-regulation of an adjacent gene

(halogenated phenazine resistance protein of

). Deletion of the

in the TetR21

background restored bacterial susceptibility to HP, while

overexpression in

conferred HP-resistance. The expression of HprS is under tight transcriptional control of the TetR21 via direct binding to the promoter region of

. The R116C mutation in TetR21 significantly reduced its DNA binding affinity. Moreover, natural phenazine antibiotics (phenazine-1-carboxylic acid and pyocyanin) and a HP analog (HP-22) are ligands for the TetR21, regulating its repressor activity. Combining homology analysis and LC-MS/MS assay we demonstrated that HprS is a phenazine efflux pump. To the best of our knowledge, we provide the first report of phenazine efflux pump in

. Interestingly, the TetR21

variation has been found in some clinical

isolates, and a laboratory strain of

with TetR21

variation showed enhanced growth competitiveness toward

and promoted coinfection with

in the host environment, demonstrating significance of the mutation in host infections.

Identification of a Novel Bioactive Phenazine Derivative and Regulation of

Ru-Xiang Deng, Zhuo Zhang, Hui-Ling Li, Wei Wang, Hong-Bo Hu, Xue-Hong ZhangPMID: 33443412 DOI: 10.1021/acs.jafc.0c06498

Abstract

Natural phenazines are a class of multifunctional secondary metabolites of bacteria that play an important role in the biocontrol of plant pathogens. In this paper, a novel bioactive phenazine derivative was isolated fromS015 through silica gel chromatography and preparative high-performance liquid chromatography (HPLC). The structure was identified as 1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine (CFTHP) by NMR spectroscopy in combination with ultraperformance liquid chromatography & mass spectrometry (UPLC-MS). CFTHP could inhibit

,

,

, and

f. sp.

with minimal inhibitory concentration (MIC) values of 16, 32, 16, and 16 μg/mL, respectively. A global regulatory gene

could positively regulate CFTHP biosynthesis since its production was 3.0-fold enhanced by

overexpression and inhibited by

deletion in

S015. These studies illustrated the potential of CFTHP as a promising biopesticide and provided a reference for phenazine production improvement.

Design, synthesis and biological evaluation of a halogenated phenazine-erythromycin conjugate prodrug for antibacterial applications

Hongfen Yang, Ke Liu, Shouguang Jin, Robert W Huigens IiiPMID: 33521803 DOI: 10.1039/d0ob02428g

Abstract

There is a significant need for new antibacterial agents as pathogenic bacteria continue to threaten human health through the acquisition of resistance and tolerance towards existing antibiotics. Over the last several years, our group has been developing a novel series of halogenated phenazines that demonstrate potent antibacterial and biofilm eradication activities against critical Gram-positive pathogens, including: Staphylococcus aureus, Staphylococcus epidermidis and Enterococcus faecium. Here, we report the design, chemical synthesis and initial biological assessment of a halogenated phenazine-erythromycin conjugate prodrug 5 aimed at enhancing the translational potential for halogenated phenazines as a treatment of bacterial infections.Phenazine from Pseudomonas aeruginosa UPMP3 induced the host resistance in oil palm (Elaeis guineensis Jacq.)-Ganoderma boninense pathosystem

Waheeda Parvin, Nisha Govender, Radziah Othman, Hawa Jaafar, Mahbubur Rahman, Mui-Yun WongPMID: 32973199 DOI: 10.1038/s41598-020-72156-7

Abstract

Pseudomonas aeruginosa developed its biocontrol agent property through the production of antifungal derivatives, with the phenazine among them. In this study, the applications of crude phenazine synthesized by Pseudomonas aeruginosa UPMP3 and hexaconazole were comparatively evaluated for their effectiveness to suppress basal stem rot infection in artificially G. boninense-challenged oil palm seedlings. A glasshouse experiment under the randomized completely block design was set with the following treatments: non-inoculated seedlings, G. boninense inoculated seedlings, G. boninense inoculated seedlings with 1 mg/ml phenazine application, G. boninense inoculated seedlings with 2 mg/ml phenazine application and G. boninense inoculated seedlings with 0.048 mg/ml hexaconazole application. Seedlings were screened for disease parameters and plant vigour traits (plant height, plant fresh weight, root fresh, and dry weight, stem diameter, and total chlorophyll) at 1-to-4 month post-inoculation (mpi). The application of 2 mg/ml phenazine significantly reduced disease severity (DS) at 44% in comparison to fungicide application (DS = 67%). Plant vigour improved from 1 to 4 mpi and the rate of disease reduction in seedlings with phenazine application (2 mg/ml) was twofold greater than hexaconazole. At 4, 6 and 8 wpi, an up-regulation of chitinase and β-1,3 glucanase genes in seedlings treated with phenazine suggests the involvement of induced resistance in G. boninense-oil palm pathosystem.Coupling of ion pair ultrasound assisted-cloud point extraction to microvolume UV-Vis spectrophotometry for speciation analysis of ionic NO2-,NO3- and total NO2-/NO3- without and with reduction in the selected beverage and food matrices

Esra Olgaç, Ramazan GürkanPMID: 32897814 DOI: 10.1080/19440049.2020.1811402

Abstract

This study proposes a simple, low-cost, easy to use, fast, accurate and reliable ultrasound assisted-cloud point extraction (UA-CPE) method for the enrichment and speciation analysis of low levels of ionic NO, NO

and total NO

/NO

without and with reduction by micro-volume UV-vis spectrophotometry. The method relies on the reaction of NO

with excess iodide at pH 5.5 to form triiodide, and then the extraction of the oxidation product formed by charge transfer into micellar phase of Triton X-114 using cationic redox-sensitive phenazine dye, neutral red (NRH

) as ion-pairing in absence and presence of 1.5 mL of 1.0 × 10

mol L

Br

ions. The main variables affecting extraction efficiency were studied and optimised in detail. Under the optimal conditions, the calibration curves in solvent were linear over the ranges of 5-100 and 100-1280 µg L

with a detection limit of 1.32 µg L

while the matrix-matched calibration curves prepared from sample extracts were linear over the ranges of 5-125 and 125-1350 µg L

with a detection limit ranging from 1.15 to 1.50 µg L

for sample matrices. From pre-concentration of 25-mL sample, pre-concentration and sensitivity enhancement folds of 62.5 and 76.5 were obtained. The accuracy/precision studies after spiking were performed, and observed to be in range of 96.5-99.6% and 1.9-5.7% (15, 75 and 250 µg L

, n: 5). The speciation analysis of ionic NO

, NO

and total NO

/NO

was performed from artificially prepared binary mixtures after reduction with a mixture of Zn and NaCl in acidic media. The free NO

contents of samples were calculated from difference between free NO

and total NO

/NO

contents. After validation by analysis of a certified sample, the method was successfully applied to the speciation analysis of the beverage, cured meat, vegetable and milk samples. After pre-treatment with two sample preparation steps, it was observed that the results obtained were also compatible with each other, statistically validating the method.

Functional Analysis of Phenazine Biosynthesis Genes in

Samuel Hendry, Stephan Steinke, Kathrin Wittstein, Marc Stadler, Kirsten Harmrolfs, Yetunde Adewunmi, Gyan Sahukhal, Mohamed Elasri, Linda Thomashow, David Weller, Olga Mavrodi, Wulf Blankenfeldt, Dmitri MavrodiPMID: 33741619 DOI: 10.1128/AEM.02348-20

Abstract

encompasses a group of ubiquitous Gram-negative bacteria that includes numerous saprophytes as well as species that cause infections in animals, immunocompromised patients, and plants. Some species ofproduce colored, redox-active secondary metabolites called phenazines. Phenazines contribute to competitiveness, biofilm formation, and virulence in the opportunistic pathogen

, but knowledge of their diversity, biosynthesis, and biological functions in

is lacking. In this study, we screened publicly accessible genome sequence databases and identified phenazine biosynthesis genes in multiple strains of the

complex, some isolates of the

clade, and the plant pathogen

We then focused on

ATCC 17760 to reveal the organization and function of genes involved in the production of dimethyl 4,9-dihydroxy-1,6-phenazinedicarboxylate. Using a combination of isogenic mutants and plasmids carrying different segments of the

locus, we characterized three novel genes involved in the modification of the phenazine tricycle. Our functional studies revealed a connection between the presence and amount of phenazines and the dynamics of biofilm growth in flow cell and static experimental systems but at the same time failed to link the production of phenazines with the capacity of

to kill fruit flies and rot onions.

Although the production of phenazines in

was first reported almost 70 years ago, the role these metabolites play in the biology of these economically important microorganisms remains poorly understood. Our results revealed that the phenazine biosynthetic pathway in

has a complex evolutionary history, which likely involved horizontal gene transfers among several distantly related groups of organisms. The contribution of phenazines to the formation of biofilms suggests that

, like fluorescent pseudomonads, may benefit from the unique redox-cycling properties of these versatile secondary metabolites.

Role of phenazine-enzyme physiology for current generation in a bioelectrochemical system

Anthony Chukwubuikem, Carola Berger, Ahmed Mady, Miriam A RosenbaumPMID: 34000093 DOI: 10.1111/1751-7915.13827

Abstract

Pseudomonas aeruginosa produces phenazine-1-carboxylic acid (PCA) and pyocyanin (PYO), which aid its anaerobic survival by mediating electron transfer to distant oxygen. These natural secondary metabolites are being explored in biotechnology to mediate electron transfer to the anode of bioelectrochemical systems. A major challenge is that only a small fraction of electrons from microbial substrate conversion is recovered. It remained unclear whether phenazines can re-enter the cell and thus, if the electrons accessed by the phenazines arise mainly from cytoplasmic or periplasmic pathways. Here, we prove that the periplasmic glucose dehydrogenase (Gcd) of P. aeruginosa and P. putida is involved in the reduction of natural phenazines. PYO displayed a 60-fold faster enzymatic reduction than PCA; PCA was, however, more stable for long-term electron shuttling to the anode. Evaluation of a Gcd knockout and overexpression strain showed that up to 9% of the anodic current can be designated to this enzymatic reaction. We further assessed phenazine uptake with the aid of two molecular biosensors, which experimentally confirm the phenazines' ability to re-enter the cytoplasm. These findings significantly advance the understanding of the (electro) physiology of phenazines for future tailoring of phenazine electron discharge in biotechnological applications.Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes

Daniel Dar, Linda S Thomashow, David M Weller, Dianne K NewmanPMID: 32930660 DOI: 10.7554/eLife.59726

Abstract

Phenazines are natural bacterial antibiotics that can protect crops from disease. However, for most crops it is unknown which producers and specific phenazines are ecologically relevant, and whether phenazine biodegradation can counter their effects. To better understand their ecology, we developed and environmentally-validated a quantitative metagenomic approach to mine for phenazine biosynthesis and biodegradation genes, applying it to >800 soil and plant-associated shotgun-metagenomes. We discover novel producer-crop associations and demonstrate that phenazine biosynthesis is prevalent across habitats and preferentially enriched in rhizospheres, whereas biodegrading bacteria are rare. We validate an association between maize and, a putative producer abundant in crop microbiomes.

upregulates phenazine biosynthesis during phosphate limitation and robustly colonizes maize seedling roots. This work provides a global picture of phenazines in natural environments and highlights plant-microbe associations of agricultural potential. Our metagenomic approach may be extended to other metabolites and functional traits in diverse ecosystems.